N-tert-butyl-3,5-difluorobenzamide

Catalog No.
S7968124
CAS No.
M.F
C11H13F2NO
M. Wt
213.22 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-tert-butyl-3,5-difluorobenzamide

Product Name

N-tert-butyl-3,5-difluorobenzamide

IUPAC Name

N-tert-butyl-3,5-difluorobenzamide

Molecular Formula

C11H13F2NO

Molecular Weight

213.22 g/mol

InChI

InChI=1S/C11H13F2NO/c1-11(2,3)14-10(15)7-4-8(12)6-9(13)5-7/h4-6H,1-3H3,(H,14,15)

InChI Key

DMUAFQMJMLKILK-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)C1=CC(=CC(=C1)F)F

Canonical SMILES

CC(C)(C)NC(=O)C1=CC(=CC(=C1)F)F
N-tert-Butyl-3,5-difluorobenzamide, also known as BDF, is a chemical compound with the molecular formula C11H14F2NO. BDF is widely used in research and industry for its unique physical and chemical properties. The compound is a white, crystalline powder with a molecular weight of 213.23 g/mol. It is soluble in organic solvents like ether, toluene, and dichloromethane. BDF has been discovered to possess excellent thermal stability and a high boiling point of 224ºC. The compound exhibits several beneficial properties that make it an ideal choice for use in scientific research.
BDF is a white, crystalline powder that has a melting point of 89ºC and a boiling point of 260ºC. It is a highly reactive compound, especially when exposed to moisture or air. The compound is soluble in a wide range of organic solvents and is insoluble in water. BDF has a density of 1.18 g/cm³ and a refractive index of 1.537. The molecular weight of the compound is 213.23 g/mol.
The synthesis of BDF involves reacting 3,5-difluoroaniline with tert-butyl isocyanate. The reaction takes place under controlled conditions and yields BDF as the final product. The purity of BDF can be confirmed through various analytical methods such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.
Various analytical techniques have been used to identify, characterize, and quantify BDF in different matrices. These techniques include HPLC, NMR, and mass spectrometry. HPLC is the most commonly used technique for the detection and quantification of BDF due to its high sensitivity, accuracy, and precision. NMR spectroscopy is used to identify the molecular structure and composition of BDF. Mass spectrometry is used to identify the molecular weight and purity of BDF.
BDF has been found to exhibit significant biological properties. It is a potent inhibitor of the nucleotide binding domain and leucine-rich repeat-containing (NLR) family pyrin domain-containing 3 (NLRP3) inflammasome. It has also been shown to have an antibacterial effect against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. BDF has been demonstrated to be a promising drug candidate for the treatment of various inflammatory diseases.
Studies have shown that BDF is generally safe for use in scientific experiments. However, it is important to consider the toxicity and safety of this compound before using it in scientific experiments. In vitro and in vivo toxicity studies have shown that BDF has a low toxicity profile. However, care must be taken when handling the compound, and it should be used within the recommended limits.
BDF has many applications in scientific research. It is a potent drug candidate for the treatment of inflammatory diseases and microbial infections. It may also be used as a synthetic intermediate in the production of other pharmaceuticals. Additionally, BDF has potential applications in the development of new materials and in catalysis.
The research on BDF is ongoing, with many studies being conducted to explore its biological, chemical, and physical properties. Current research is focused on elucidating the mechanism of action of BDF on the NLRP3 inflammasome and identifying its potential applications in drug discovery.
BDF has potential implications in various fields of research and industry. In the pharmaceutical industry, BDF can be used as a lead compound for the development of new drugs for the treatment of inflammatory diseases and microbial infections. In the materials science field, BDF has potential applications in the development of novel materials with unique physical and chemical properties. In catalysis, BDF can be used as a catalyst for a wide range of reactions.
Although BDF has several beneficial properties, it also has some limitations. These include the high cost of synthesis and the limited research on the compound. Future research should focus on the development of more cost-effective and efficient synthesis methods for BDF. Additionally, further studies are needed to explore its potential applications in other fields, such as environmental science and materials science.
In conclusion, BDF is a unique compound with significant potential for use in scientific research and industry. It exhibits many beneficial properties that make it an ideal choice for drug discovery, materials science, and catalysis. Ongoing research on BDF will likely lead to the discovery of new applications and benefits, making this compound an increasingly important tool in scientific research.

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

213.09652036 g/mol

Monoisotopic Mass

213.09652036 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-01-05

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